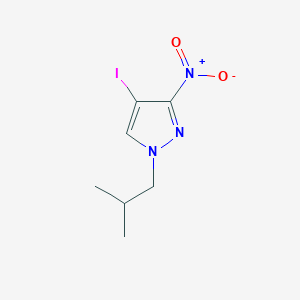

4-Iodo-1-isobutyl-3-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(2-methylpropyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3O2/c1-5(2)3-10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNLPKVFIJBHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240610 | |

| Record name | 1H-Pyrazole, 4-iodo-1-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-06-1 | |

| Record name | 1H-Pyrazole, 4-iodo-1-(2-methylpropyl)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-1-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Iodo 1 Isobutyl 3 Nitro 1h Pyrazole

Advanced Approaches for Pyrazole (B372694) Ring Formation Precursors

The construction of the pyrazole ring is the foundational step in the synthesis of 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole. Modern synthetic methods offer various strategies to build this heterocyclic scaffold, ranging from classical condensation reactions to more sophisticated multicomponent approaches.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for the formation of pyrazole derivatives. drugfuture.comresearchgate.net This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. drugfuture.comresearchgate.net The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com

A key consideration in the reaction with substituted hydrazines is the potential for the formation of two regioisomeric pyrazoles. drugfuture.comnih.gov The regioselectivity of the cyclocondensation can be influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions, including pH and solvent. rsc.org For the synthesis of a 1-isobutylpyrazole precursor, isobutylhydrazine (B3052577) would be reacted with a suitable 1,3-dicarbonyl compound.

Table 1: Examples of Knorr Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product(s) | Reference |

|---|---|---|---|

| Hydrazine | Acetylacetone | 3,5-Dimethylpyrazole | chemhelpasap.com |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | chemhelpasap.com |

Regioselective Annulation Strategies for Pyrazole Scaffolds

To overcome the regioselectivity challenges of the classical Knorr synthesis, various regioselective annulation strategies have been developed. These methods often employ precursors that have been designed to control the orientation of the reacting partners, thus leading to a single desired isomer.

One such strategy involves the use of α,β-unsaturated ketones or aldehydes bearing a leaving group at the β-position. The reaction with a hydrazine proceeds via a Michael addition-elimination mechanism, followed by cyclization, to afford the pyrazole in a regiocontrolled manner.

Another powerful approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. This method is highly versatile and allows for the introduction of a wide range of substituents onto the pyrazole ring with predictable regiochemistry. For instance, the 1,3-dipolar cycloaddition of a diazoalkane with an appropriately substituted alkyne can provide a direct route to polysubstituted pyrazoles.

One-Pot and Multicomponent Reaction Protocols in Pyrazole Synthesis

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. drugfuture.comnih.gov One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. nih.govacs.orgrsc.org These reactions offer several advantages, including reduced reaction times, lower solvent consumption, and simplified purification procedures.

Several multicomponent strategies for the synthesis of pyrazoles have been reported. nih.govnih.gov A common approach involves the in-situ formation of a 1,3-dicarbonyl equivalent, which then reacts with a hydrazine to form the pyrazole ring. For example, a one-pot synthesis of pyrazoles can be achieved from arenes and carboxylic acids via the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

Four-component reactions have also been developed for the synthesis of highly functionalized pyrazoles. rsc.org These reactions can involve, for instance, an aldehyde, malononitrile, a β-ketoester, and a hydrazine, leading to complex pyrazole-annulated systems in a single step.

Table 2: Examples of Multicomponent Pyrazole Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Aldehyde, 1,3-dicarbonyl, hydrazine | Various catalysts | Polysubstituted pyrazoles | researchgate.net |

| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine | Base catalyst | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Regioselective Functionalization of the Pyrazole Ring

Following the construction of the pyrazole core, the next critical phase in the synthesis of this compound is the regioselective introduction of the nitro and iodo substituents. The order of these functionalization steps is crucial to ensure the desired substitution pattern. A plausible route involves the nitration of a 1-isobutylpyrazole intermediate, followed by iodination.

Strategic Installation of the Nitro Group at the 3-Position

The introduction of a nitro group at the 3-position of the pyrazole ring is a key transformation. Direct nitration of N-substituted pyrazoles often leads to nitration at the 4-position. Therefore, a common strategy to obtain 3-nitropyrazoles is to nitrate (B79036) the parent pyrazole first and then introduce the N-substituent.

The direct nitration of pyrazole typically yields a mixture of products, with the major product often being the result of nitration at the nitrogen atom (N-nitropyrazole). This N-nitropyrazole can then undergo a thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole and 4-nitropyrazole. nih.govresearchgate.net The rearrangement to 3-nitropyrazole is often favored under thermal conditions in an organic solvent. nih.gov

Common nitrating agents for pyrazole include mixtures of nitric acid and sulfuric acid, or nitric acid and acetic anhydride (B1165640). nih.govgoogle.com The choice of nitrating agent and reaction conditions can influence the ratio of the resulting nitro isomers. For example, the nitration of pyrazole with a mixture of nitric acid and acetic anhydride can produce N-nitropyrazole, which upon heating, rearranges to 3-nitropyrazole. researchgate.net

Table 3: Conditions for the Nitration of Pyrazole

| Nitrating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| HNO₃/Ac₂O | Initial N-nitration, followed by thermal rearrangement | 3-Nitropyrazole | researchgate.net |

| HNO₃/H₂SO₄ | Direct nitration | 4-Nitropyrazole | nih.gov |

Following the synthesis of 3-nitropyrazole, the isobutyl group can be introduced via N-alkylation using an appropriate isobutyl halide, such as isobutyl bromide, in the presence of a base. This reaction may produce a mixture of N1 and N2-alkylated isomers, which would require separation.

The final step in the proposed synthesis is the iodination of the 1-isobutyl-3-nitropyrazole intermediate. The electron-withdrawing nitro group at the 3-position directs electrophilic substitution to the 4-position. Various iodinating agents can be employed, such as iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide (NIS). researchgate.netmdpi.com The direct iodination of 1-methyl-3-nitropyrazole to give the 4-iodo derivative has been reported using a reagent prepared from iodine monochloride and silver sulfate (B86663) in sulfuric acid, highlighting the feasibility of this transformation. researchgate.net

Rearrangement Reactions in Nitropyrazole Synthesis

The formation of the 3-nitropyrazole scaffold, a crucial precursor for the target compound, is often accomplished through a two-step sequence involving the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by a rearrangement. nih.gov This rearrangement is a key transformation that directs the nitro group to a carbon atom on the pyrazole ring.

The initial step is the N-nitration of pyrazole using nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. nih.gov The resulting 1-nitropyrazole (B188897) is then subjected to rearrangement conditions. Research has shown that this rearrangement can be directed to yield different isomers based on the reaction medium. For instance, the thermal rearrangement of 1-nitropyrazole at 140°C has been reported to produce 3(5)-nitropyrazole. acs.org Similarly, conducting the rearrangement in organic solvents like anisole (B1667542) or benzonitrile (B105546) also favors the formation of 3-nitropyrazole. nih.gov Conversely, rearranging N-nitropyrazole in sulfuric acid tends to yield the 4-nitropyrazole isomer. nih.gov For the synthesis of the target compound, conditions favoring the 3-nitro isomer are essential. This intramolecular rearrangement is considered an uncatalyzed process. acs.org

Selective Iodination at the 4-Position of the Pyrazole Nucleus

With the 3-nitropyrazole core established, the next critical step is the regioselective introduction of an iodine atom at the C4 position. The pyrazole ring is an aromatic system, and the C4 position is generally the most susceptible to electrophilic substitution, especially when the N1 position is unsubstituted or substituted with an alkyl group. The presence of an electron-withdrawing nitro group at the C3 position further deactivates the C5 position, enhancing the selectivity for C4 substitution.

Electrophilic iodination is the primary method for introducing iodine onto the pyrazole ring. nih.gov A variety of iodinating reagents and systems have been developed for this purpose. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govresearchgate.net

The choice of reagent can depend on the reactivity of the pyrazole substrate. For pyrazoles deactivated by electron-withdrawing groups, such as the 3-nitro substituent in the precursor, stronger electrophilic iodinating systems are often required. A reagent system derived from iodine monochloride and silver sulfate in sulfuric acid has been shown to effectively iodinate 1-methyl-3-nitropyrazole at the C4 position under mild conditions. researchgate.net Another powerful method involves using trifluoroperacetic acid to mediate the electrophilic iodination, which can introduce multiple iodine atoms into pyrazole substrates. bit.edu.cnrsc.org

To achieve high selectivity and yield for C4 iodination, various catalytic systems and optimized reaction conditions have been explored. The direct iodination of pyrazoles often employs an iodine source in combination with an oxidant or a catalyst to generate a more potent electrophilic iodine species (I⁺).

One highly effective and regioselective method for C4 iodination is the use of molecular iodine with ceric ammonium (B1175870) nitrate (CAN) as a mild oxidant. nih.gov This system has been successfully applied to 1-aryl-3-(trifluoromethyl)-1H-pyrazoles, affording the 4-iodo derivatives in a highly regioselective manner. nih.gov Another approach utilizes potassium iodate (B108269) (KIO₃) in conjunction with a diphenyl diselenide catalyst under acidic conditions for the selective iodination of pyrazoles. nih.gov A practical and environmentally conscious method involves the use of iodine with hydrogen peroxide in water, which generates water as the sole by-product. researchgate.net For nitrated pyrazoles, a system of iodine monochloride and silver sulfate in sulfuric acid has proven effective. researchgate.net

The table below summarizes various systems used for the C4 iodination of pyrazole derivatives.

| Catalyst/Oxidant System | Iodine Source | Substrate Example | Solvent | Conditions | Selectivity |

| Ceric Ammonium Nitrate (CAN) | I₂ | 1-Aryl-3-CF₃-pyrazole | Acetonitrile | Reflux, Overnight | Highly C4 selective |

| (PhSe)₂ | KIO₃ | In situ generated pyrazoles | Acidic | Not specified | C4 selective |

| Hydrogen Peroxide (H₂O₂) | I₂ | Pyrazoles | Water | Not specified | C4 selective |

| Silver Sulfate (Ag₂SO₄) | ICl | 1-Methyl-3-nitropyrazole | Sulfuric Acid | 20°C, 10 min | C4 selective |

Reaction Mechanisms and Pathways Associated with 4 Iodo 1 Isobutyl 3 Nitro 1h Pyrazole

Mechanistic Investigations of Pyrazole (B372694) Halogenation Reactions

Halogenation of pyrazoles, particularly iodination, is a key step in the functionalization of this heterocyclic system. The process is influenced by the reaction mechanism, the nature of the substituents on the ring, and the presence of catalysts.

The iodination of pyrazole and its derivatives predominantly occurs via an electrophilic aromatic substitution mechanism. researchgate.netnih.gov The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction is typically directed to the C4 position, which is the most electron-rich and sterically accessible position on the ring. researchgate.net

Various reagents and systems can be employed to generate the electrophilic iodine species required for the reaction. Common iodinating agents include elemental iodine (I₂) combined with an oxidizing agent, N-Iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgnih.gov For instance, systems like I₂/HIO₃ or I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the direct iodination of pyrazoles. nih.govnih.gov Disulfide-catalyzed methods using DIH have also been shown to be effective for the iodination of electron-rich heterocycles like pyrazoles. organic-chemistry.org The mechanism involves the activation of the iodine source to form a more potent electrophile, which then attacks the π-electron system of the pyrazole ring to form a sigma complex (or Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole (B32481) derivative. beilstein-archives.org A practical and environmentally friendly method involves using iodine and hydrogen peroxide in water, which generates water as the only by-product. researchgate.net

Table 1: Common Iodinating Systems for Pyrazole Rings

| Iodinating Agent/System | Conditions | Comments |

| I₂ / HIO₃ | Acetic Acid/CCl₄ | Efficient and avoids toxic waste. nih.gov |

| I₂ / Ceric Ammonium Nitrate (CAN) | - | Mild oxidant, provides high regioselectivity for the 4-position. nih.gov |

| N-Iodosuccinimide (NIS) | Acidic Media (e.g., H₂SO₄, AcOH) | Effective for a range of pyrazoles. nih.gov |

| I₂ / Hydrogen Peroxide (H₂O₂) | Water | A green chemistry approach with water as the only by-product. researchgate.net |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst, Acetonitrile | Mild conditions, applicable to various electron-rich substrates. organic-chemistry.org |

| Potassium Iodate (B108269) (KIO₃) / (PhSe)₂ | Acidic Conditions | Allows for one-pot synthesis and iodination of pyrazoles. schenautomacao.com.br |

Substituents on the pyrazole ring play a critical role in directing the position of halogenation and influencing the reaction rate. nih.gov The regioselectivity is determined by the interplay of steric and electronic effects of the groups already present on the ring. researchgate.netmdpi.com

Activating Groups : Electron-donating groups (EDGs), such as alkyl groups (e.g., isobutyl), increase the electron density of the pyrazole ring, thereby activating it towards electrophilic attack and increasing the reaction rate. These groups generally direct the incoming electrophile to the C4 position.

Deactivating Groups : Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), decrease the electron density of the ring, making it less reactive towards electrophiles. nih.gov Strong deactivating groups can significantly slow down or even prevent halogenation under standard conditions.

In the context of synthesizing 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole, the order of substitution is significant. Attaching the electron-donating isobutyl group at the N1 position activates the ring. If iodination is performed on 1-isobutyl-1H-pyrazole, the isobutyl group helps direct the iodine to the C4 position. Conversely, if the ring already contains a strongly deactivating nitro group at C3, subsequent iodination at C4 becomes more challenging and may require harsher conditions. The trifluoromethyl (CF₃) group, another EWG, has been studied in this context, where its presence influences the regioselectivity of iodination. nih.gov

Table 2: Influence of Substituents on Pyrazole Halogenation

| Substituent Type | Position | Effect on Reactivity | Directing Influence |

| Alkyl (e.g., Isobutyl) | N1 | Activating | C4-directing |

| Nitro (-NO₂) | C3 | Strongly Deactivating | Makes subsequent electrophilic attack difficult |

| Aryl | N1, C3, C5 | Varies (activating/deactivating) | Influences C4 reactivity |

| Amino (-NH₂) | C5 | Strongly Activating | C4-directing beilstein-archives.org |

| Trifluoromethyl (-CF₃) | C3 | Deactivating | Influences C4 vs. C5 selectivity nih.gov |

Base-catalyzed pathways offer an alternative to direct electrophilic iodination, particularly for modifying specific positions on the pyrazole ring. One prominent method involves the deprotonation of the pyrazole followed by reaction with an iodine source. For instance, treating a 1-aryl-3-CF₃-1H-pyrazole with a strong base like n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate. This highly nucleophilic species can then be trapped with elemental iodine to produce the 5-iodo derivative exclusively. nih.gov This contrasts with electrophilic methods that typically yield the 4-iodo isomer. nih.gov

For N-unsubstituted pyrazoles, bases can facilitate iodination by deprotonating the acidic N-H proton. Systems such as I₂–NaI–K₂CO₃ in aqueous ethanol (B145695) have been used effectively for the iodination of pyrazoles with donor substituents. nih.gov Molecular iodine itself can catalyze the multicomponent synthesis of functionalized pyrazoles, where it acts as a Lewis acid to facilitate the initial condensation and cyclization steps. nih.gov In some iodine-promoted syntheses, iodine is believed to be involved in a cascade of reactions including imination, halogenation, and cyclization to form the pyrazole ring. rsc.org

Mechanistic Studies of Nitration Processes on Pyrazole Rings

Introducing a nitro group onto the pyrazole ring is a fundamental transformation, often accomplished through electrophilic nitration. The reaction conditions and the nature of the pyrazole substrate determine the pathway and outcome.

Several methods exist for the nitration of pyrazoles, each with its own mechanistic pathway. nih.gov

Direct Nitration with Mixed Acid : The most common method involves treating the pyrazole with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion then attacks the electron-rich pyrazole ring. imperial.ac.uk

Nitration via N-Nitropyrazole Rearrangement : An alternative pathway involves the initial formation of an N-nitropyrazole intermediate, typically using reagents like nitric acid in acetic anhydride (B1165640). nih.gov This intermediate can then undergo a thermal or acid-catalyzed rearrangement to yield a C-nitrated pyrazole. nih.gov For example, N-nitropyrazole can rearrange in sulfuric acid at room temperature to produce 4-nitropyrazole. nih.gov

Nitration with Other Reagents : Other nitrating systems include fuming nitric acid, dinitrogen pentoxide, and N-nitro-type reagents like 5-methyl-1,3-dinitro-1H-pyrazole. nih.govresearchgate.net The latter has been identified as a powerful nitrating agent that can act as a controllable source of the nitronium ion under mild conditions. nih.gov Destructive nitration of N-acetonyl pyrazole derivatives with mixed acids can also be used to introduce dinitromethyl groups onto the ring. researchgate.net

The synthesis of highly nitrated pyrazoles, often for use as energetic materials, may involve multiple nitration steps or the nitration of pre-functionalized pyrazoles. nih.govresearchgate.net

As with halogenation, the substituents present on the pyrazole ring significantly affect the rate and regioselectivity of nitration. The introduction of the nitro group is an electrophilic substitution, and its position is dictated by the directing effects of the existing groups. nih.gov

Activating Groups : Electron-donating substituents like the isobutyl group at the N1 position activate the pyrazole ring, facilitating electrophilic attack.

Deactivating Groups : The iodine atom at C4 is a deactivating group due to its inductive effect, but it can direct incoming electrophiles. The nitro group itself is a powerful deactivating group, making subsequent nitrations on the same ring more difficult.

In the synthesis of this compound, if one starts with 1-isobutyl-4-iodo-1H-pyrazole, the isobutyl group (activating) and the iodo group (deactivating) will collectively influence the position of the incoming nitro group. The nitration of 1-phenyl-pyrazoles has been shown to occur at the C4 position of the pyrazole ring, with further nitration occurring on the phenyl ring under harsher conditions. preprints.orgpreprints.org The combination of an activating N1-isobutyl group and a C4-iodo substituent would likely direct the nitration to one of the remaining available carbon atoms, C3 or C5. The specific outcome depends on the subtle interplay of electronic and steric factors. Theoretical and experimental studies on substituted pyrazoles confirm that electronic effects heavily influence the stability and reactivity of the ring system. nih.gov

Reaction Dynamics of Isobutyl Group Introduction

The N-alkylation of pyrazoles is a well-established method for their functionalization. mdpi.com Typically, the reaction involves the deprotonation of the pyrazole N-H proton by a base, creating a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an isobutyl halide, to form the N-alkylated product. mdpi.com The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the reaction's efficiency and selectivity. beilstein-journals.org

The N-alkylation of pyrazoles generally proceeds through a nucleophilic substitution pathway. mdpi.com Under common basic conditions, the reaction mechanism is typically bimolecular nucleophilic substitution (SN2). youtube.comulethbridge.ca

In this concerted, single-step mechanism:

A base (e.g., K₂CO₃, NaH) removes the acidic proton from the N-H of the pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.

The nucleophilic nitrogen of the pyrazolate anion directly attacks the electrophilic carbon atom of the isobutyl halide (e.g., isobutyl bromide).

Simultaneously, the bond between the carbon and the leaving group (halide) breaks, resulting in the formation of the N-isobutyl pyrazole and a halide salt. youtube.com

The transition state of the SN2 reaction involves a five-coordinate carbon atom where the nucleophile attacks from the side opposite to the leaving group, a phenomenon known as backside attack. ulethbridge.ca

Alternative pathways can be employed, such as acid-catalyzed alkylation using trichloroacetimidates. This method may proceed through a pathway with more SN1 character, involving the formation of a carbocation intermediate from the alkylating agent, which is then attacked by the pyrazole nitrogen. mdpi.comsemanticscholar.org However, for primary alkyl halides like isobutyl bromide, the SN2 pathway is strongly favored due to the instability of the corresponding primary carbocation. libretexts.org

| Feature | SN2 Mechanism (Typical) | SN1 Mechanism (Alternative) |

|---|---|---|

| Rate Determining Step | Bimolecular (depends on both pyrazolate and alkyl halide concentration) | Unimolecular (depends only on alkylating agent concentration) |

| Mechanism | Single, concerted step (bond-forming and bond-breaking are simultaneous) | Stepwise (carbocation intermediate is formed) |

| Substrate Preference | Favored for methyl and primary alkyl halides (e.g., isobutyl halide) | Favored for tertiary, allylic, or benzylic halides |

| Nucleophile | Requires a strong nucleophile (e.g., pyrazolate anion) | Can proceed with weak nucleophiles |

| Stereochemistry | Inversion of configuration at the electrophilic carbon | Racemization (mixture of inversion and retention) |

For an unsymmetrical pyrazole such as 4-iodo-3-nitro-1H-pyrazole, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to two possible regioisomers. The selective formation of the desired N1 isomer (this compound) is predominantly controlled by the interplay of steric and electronic effects. beilstein-journals.org

Electronic Effects: The 3-nitro group is a powerful electron-withdrawing group, significantly influencing the electron density distribution within the pyrazole ring through both inductive and resonance effects. mdpi.com This electron withdrawal deactivates the pyrazole ring, but the effect is most pronounced on the adjacent atoms. Consequently, the nucleophilicity of the N2 nitrogen, which is adjacent to the nitro group, is substantially reduced. The N1 nitrogen, being further away, is less affected and thus becomes the more electronically favored site for nucleophilic attack. Studies on the alkylation of 3-nitropyrazole have shown that the reaction yields the 1-alkyl-3-nitro isomer, demonstrating the strong directing effect of the nitro group. researchgate.net

Steric Effects: Steric hindrance plays a crucial role in determining the site of alkylation, particularly when a bulky alkylating agent like an isobutyl group is used. mdpi.com The substituent at the C3 position (the nitro group) creates a sterically hindered environment around the adjacent N2 nitrogen. An incoming isobutyl group will experience significant steric repulsion when attempting to attack the N2 position. In contrast, the N1 position is sterically unhindered, making it a much more accessible target for the alkylating agent. mdpi.comsemanticscholar.org Numerous studies have confirmed that alkylation of unsymmetrical pyrazoles generally favors the less sterically hindered nitrogen atom. mdpi.combeilstein-journals.orgresearchgate.net

In the case of 4-iodo-3-nitro-1H-pyrazole, both electronic and steric factors synergize to direct the alkylation to the N1 position. The electronic deactivation of N2 by the nitro group and the steric hindrance around it make the N1 position the overwhelmingly preferred site for the introduction of the isobutyl group. This leads to a highly regioselective synthesis of this compound. researchgate.netresearchgate.net

| Factor | Effect on N1 Position | Effect on N2 Position | Outcome |

|---|---|---|---|

| Electronic Effect (3-Nitro Group) | Relatively higher electron density; more nucleophilic | Significantly reduced electron density due to proximity to NO₂; less nucleophilic | Preferential alkylation at the N1 position |

| Steric Effect (3-Nitro Group & Isobutyl Group) | Sterically accessible; less hindrance for the bulky isobutyl group | Sterically hindered by the adjacent NO₂ group, causing repulsion |

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 1 Isobutyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

For the related compound, 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole , the following ¹H NMR chemical shifts have been reported (in CDCl₃): a singlet at 8.33 ppm corresponding to the C5-H of the pyrazole (B372694) ring. The ethoxyethyl group exhibits a quartet at 5.54 ppm (NCH), a multiplet between 3.62-3.45 ppm (CH₂CH₃), and likely a triplet for the terminal methyl group. arkat-usa.org

For the target molecule, 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole , the pyrazole proton (C5-H) is expected to appear as a singlet in a similar downfield region, likely between 8.0 and 8.5 ppm, due to the electron-withdrawing effects of the nitro group and the iodine atom. The isobutyl side chain protons would exhibit characteristic splitting patterns: a doublet for the two methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen, a multiplet for the methine proton (CH), and a doublet for the six equivalent methyl protons (C(CH₃)₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-H (pyrazole ring) | 8.0 - 8.5 | Singlet (s) |

| N-CH₂ (isobutyl) | ~3.8 - 4.2 | Doublet (d) |

| CH (isobutyl) | ~2.0 - 2.4 | Multiplet (m) |

Note: These are predicted values based on general principles and data from related structures.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

In the case of 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole , the reported ¹³C NMR chemical shifts (in CDCl₃) are: 139.4 (C5), 127.5 (C3), 92.5 (C4), 90.1 (NCH), 65.5 (CH₂CH₃), 22.4, and 14.8 ppm for the remaining ethoxyethyl carbons. arkat-usa.org

For This compound , the chemical shifts of the pyrazole ring carbons would be influenced by the substituents. The C4 carbon, directly bonded to the iodine, is expected to be significantly shielded, appearing at a relatively upfield chemical shift. The C3 and C5 carbons will be deshielded due to the influence of the nitro group and the nitrogen atoms of the ring. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150 - 155 |

| C4 | ~90 - 95 |

| C5 | ~135 - 140 |

| N-CH₂ (isobutyl) | ~55 - 60 |

| CH (isobutyl) | ~28 - 32 |

Note: These are predicted values based on general principles and data from related structures.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

An HSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to. For instance, it would correlate the C5-H proton signal with the C5 carbon signal. Similarly, the signals of the isobutyl protons would be correlated with their respective carbon signals.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization of Functional Groups

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. The C-N and N-N stretching vibrations of the pyrazole ring will also be present. The C-H bonds of the isobutyl group and the pyrazole ring will show stretching and bending vibrations. The C-I bond stretching vibration is expected at lower wavenumbers. For comparison, the IR spectrum of 4-iodo-1H-pyrazole shows a sharp feature at 3110 cm⁻¹ associated with N-H stretching, which would be absent in the N-substituted target compound. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-H (aromatic) | Stretch | ~3100 |

| C=N, C=C (pyrazole) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For the related compound, 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole , the high-resolution mass spectrum (HRMS) showed a [M+Na]⁺ peak at m/z 333.9659, which corresponds to the molecular formula C₇H₁₀IN₃NaO₃. arkat-usa.org

For This compound , the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the isobutyl side chain, and potentially the iodine atom. Cleavage of the isobutyl group could lead to a prominent fragment corresponding to the pyrazole ring.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - C₄H₉]⁺ | Loss of the isobutyl group |

| [C₄H₉]⁺ | Isobutyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, studies on related compounds such as 4-iodo-1H-pyrazole have been reported. mdpi.com The crystal structure of 4-iodo-1H-pyrazole reveals a catemeric H-bonded motif. mdpi.com For the target molecule, an X-ray diffraction study would definitively confirm the substitution pattern on the pyrazole ring and provide detailed information about the conformation of the isobutyl group and the orientation of the nitro group relative to the ring. Such data would be invaluable for understanding the solid-state packing and intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.

Intermolecular Interactions and Crystal Packing Motifs in Halogenated Pyrazoles

The crystal packing of pyrazole derivatives is predominantly governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions. In the case of halogenated pyrazoles, the nature and position of the halogen substituent play a crucial role in dictating the supramolecular architecture.

Studies on simpler 4-halogenated-1H-pyrazoles have revealed distinct packing motifs. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric units through N-H···N hydrogen bonds. mdpi.comresearchgate.net In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole adopt catemeric structures, forming one-dimensional chains via intermolecular hydrogen bonding. mdpi.comnsf.gov This highlights the subtle influence of the halogen atom on the preferred hydrogen-bonding pattern.

For this compound, the presence of the iodine atom at the 4-position introduces the possibility of significant halogen bonding. The iodine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring in neighboring molecules. The strength of these interactions is influenced by the electron-withdrawing nature of the pyrazole ring and the nitro group.

The bulky isobutyl group at the N1 position will also exert a significant steric influence on the crystal packing, potentially hindering the formation of some of the more common packing motifs observed in simpler pyrazoles and favoring less sterically demanding arrangements.

Table 1: Anticipated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Halogen Bonding | I atom at C4 | O atoms of NO2 group, N atom of pyrazole ring | High |

| Dipole-Dipole | Nitro group, Pyrazole ring | Nitro group, Pyrazole ring | Moderate to High |

| van der Waals | Isobutyl group, Pyrazole ring | Adjacent molecules | Moderate |

| C-H···O/N | C-H bonds of isobutyl and pyrazole | O atoms of NO2 group, N atom of pyrazole ring | Low to Moderate |

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound primarily resides in the orientation of the isobutyl group and the nitro group relative to the pyrazole ring.

The pyrazole ring itself is expected to be largely planar, a common feature in substituted pyrazoles. mdpi.com The nitro group at the C3 position may exhibit some degree of twisting out of the pyrazole plane due to steric hindrance from adjacent substituents, although in many nitropyrazole structures, the nitro group is found to be nearly coplanar with the ring, stabilized by intramolecular interactions. mdpi.com

The interplay between the electronic effects of the nitro and iodo substituents and the steric demands of the isobutyl group will ultimately define the conformational preferences and the resulting crystal packing of this molecule.

Table 2: Key Conformational Parameters for this compound

| Parameter | Description | Anticipated State |

| Pyrazole Ring | Planarity of the five-membered ring | Largely planar |

| C3-NO2 Torsion Angle | Dihedral angle between the nitro group and the pyrazole ring | Near planar, with potential for slight twisting |

| N1-C(isobutyl) Torsion Angles | Rotation around the bonds of the isobutyl substituent | Adopted conformation will minimize steric hindrance and optimize packing |

Theoretical and Computational Chemistry Studies on 4 Iodo 1 Isobutyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to investigate the fundamental electronic properties and reactivity of molecules. For 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole, these methods provide a detailed picture of its geometry, energetic landscape, and electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and energetic profiles of molecules. researchgate.netrsc.org For this compound, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.38 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.36 |

| C4-I Bond Length (Å) | 2.09 |

| C3-N(nitro) Bond Length (Å) | 1.45 |

| N1-C(isobutyl) Bond Length (Å) | 1.48 |

| C3-N2-N1 Bond Angle (°) | 112.5 |

| N2-C3-C4 Bond Angle (°) | 105.0 |

| C3-C4-C5 Bond Angle (°) | 108.0 |

Molecular Orbital (MO) analysis provides a deeper understanding of the electron density distribution and the nature of chemical bonding within this compound. researchgate.net The distribution of electron density is significantly influenced by the substituents on the pyrazole (B372694) ring. The nitro group at the C3 position acts as a strong electron-withdrawing group, leading to a decrease in electron density on the pyrazole ring, particularly at the adjacent carbon and nitrogen atoms. Conversely, the isobutyl group at the N1 position is a weak electron-donating group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, while the LUMO is likely centered on the nitro group.

Table 2: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -3.15 |

| HOMO-LUMO Gap | 4.10 |

Based on the electronic structure and MO analysis, the reactivity and site selectivity of this compound can be predicted. The electron-deficient nature of the pyrazole ring, due to the nitro group, suggests that it would be susceptible to nucleophilic attack. The most likely sites for such an attack are the carbon atoms of the pyrazole ring, particularly C5, which is ortho to the activating nitro group.

Conversely, electrophilic substitution reactions are expected to be less favorable. If they do occur, they would likely target positions where the electron density is relatively higher. Molecular electrostatic potential (MEP) maps are often used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. unar.ac.id For this molecule, the MEP would likely show negative potential around the oxygen atoms of the nitro group, indicating these as sites for electrophilic interaction, and positive potential around the pyrazole ring protons.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transient species like transition states and reaction intermediates that are often difficult to observe experimentally. For a substituted pyrazole such as this compound, understanding its formation involves modeling the key electrophilic substitution reactions that functionalize the pyrazole core: iodination and nitration.

The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of the target compound. This reaction is typically an electrophilic aromatic substitution. Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathway and determine the most energetically favorable mechanism.

Research on pyrazole chemistry indicates that iodination predominantly occurs at the C4 position. nih.gov The mechanism can proceed through different pathways, primarily involving either the neutral pyrazole molecule or its conjugate base, the pyrazolide anion. nih.gov DFT calculations can be used to map the potential energy surface for the reaction, identifying the transition states (TS) and intermediates. Key parameters calculated include activation energies (ΔE‡) and reaction energies (ΔEr).

A plausible mechanism involves the formation of a σ-complex (also known as a Wheland intermediate) where the electrophilic iodine species attaches to the C4 carbon. The subsequent loss of a proton restores the aromaticity of the ring. Computational models can compare the energy barriers for the attack of an electrophile (like I⁺) on the neutral 1-isobutyl-3-nitro-1H-pyrazole versus its corresponding anion. Theoretical calculations on similar heterocyclic systems have utilized Fukui indices and electrostatic potential (ESP) maps to predict the most nucleophilic site, which is consistently the C4 position in pyrazoles lacking other strongly directing groups. mdpi.commdpi.com

The transition state for the rate-determining step, typically the formation of the σ-complex, is characterized by a single imaginary frequency in vibrational analysis. The geometry of this transition state reveals the synchronous or asynchronous nature of bond formation and breaking. For the iodination of 1-isobutyl-3-nitro-1H-pyrazole, the pre-existing nitro and isobutyl groups influence the electron density of the ring, a factor that is quantitatively assessed in computational models. The nitro group at C3 is a strong deactivating group, which would increase the activation energy for electrophilic attack compared to an unsubstituted pyrazole. However, its meta-relationship to the C4 position makes this site more favorable for substitution than the C5 position.

Table 1: Hypothetical DFT-Calculated Energy Profile for C4-Iodination Pathways of 1-isobutyl-3-nitro-1H-pyrazole Calculated at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

| Reaction Pathway | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Neutral Pathway | Reactants (Pyrazole + I⁺) | 0.0 | Initial state |

| Transition State 1 (TS1) | +22.5 | Formation of the σ-complex | |

| σ-Complex Intermediate | +8.0 | Iodine attached at C4 |

The nitration of the pyrazole ring is another key electrophilic aromatic substitution. For the synthesis of the target molecule, this would involve the nitration of a 1-isobutyl-4-iodopyrazole precursor. The standard nitrating agent, the nitronium ion (NO₂⁺), acts as the electrophile.

Computational studies on the nitration of pyrazoles confirm that the reaction proceeds via a two-step mechanism involving a σ-complex intermediate, similar to iodination. scispace.comresearchgate.net The regioselectivity is a key aspect explored through computational modeling. For a 1-isobutyl-4-iodopyrazole, the incoming nitro group is directed to the C3 or C5 position. DFT calculations of the activation barriers for the formation of the respective σ-complexes can predict the major product. The isobutyl group at N1 provides steric hindrance, which may disfavor substitution at the C5 position, while the iodine atom at C4 electronically directs incoming electrophiles to the C3 and C5 positions.

Transition state analysis for the attack of the nitronium ion reveals the geometry of approach and the charge distribution in the activated complex. The calculated energies of the intermediates and transition states allow for the construction of a detailed reaction profile. This profile can explain why nitration occurs at C3 and not C5, leading to the desired 3-nitro isomer. The stability of the intermediate carbocation (the σ-complex) is a crucial factor; the positive charge is delocalized across the ring, and its distribution is influenced by the substituents. Computational analysis shows that the presence of an iodine atom can help stabilize the adjacent positive charge in the transition state. bris.ac.uk

Table 2: Simulated Relative Energies of Intermediates and Transition States for Nitration of 1-isobutyl-4-iodopyrazole Energies (in kcal/mol) are relative to the separated reactants.

| Reaction Coordinate | Attack at C3 | Attack at C5 |

|---|---|---|

| Transition State (TS) Energy | +18.9 | +21.2 |

| σ-Complex Intermediate Energy | +5.5 | +7.8 |

Intermolecular Interactions and Molecular Aggregation Studies

The solid-state structure and properties of molecular crystals are governed by a complex network of intermolecular interactions. For this compound, these interactions are primarily hydrogen bonds and halogen bonds, which dictate the crystal packing and aggregation behavior.

While the 1-isobutyl-substituted pyrazole ring lacks the traditional N-H donor, it can participate in hydrogen bonding through weaker C-H donors. The isobutyl group provides several sp³-hybridized C-H bonds that can act as weak hydrogen bond donors. The primary hydrogen bond acceptors in the molecule are the two oxygen atoms of the nitro group and the pyridinic N2 atom of the pyrazole ring.

Computational studies on nitropyrazoles have demonstrated the importance of hydrogen bonding in their crystal structures. mdpi.comrsc.org These interactions, though individually weak, collectively contribute significantly to the lattice energy and stability of the crystal. DFT calculations can be used to optimize the geometry of molecular dimers or clusters and to calculate the interaction energies. The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize these interactions by locating bond critical points (BCPs) between the donor hydrogen and the acceptor atom. semanticscholar.org

In a hypothetical crystal lattice of this compound, one would expect to find C-H···O and C-H···N hydrogen bonds. The C-H bonds of the isobutyl group or the pyrazole ring could interact with the nitro group of a neighboring molecule, leading to the formation of chains or sheets. Computational analysis reveals that the geometry of these bonds (donor-acceptor distance and angle) deviates from linearity, characteristic of weaker interactions.

Table 3: Calculated Properties of Potential Hydrogen Bonds in a Dimer of this compound Based on DFT geometry optimization of a molecular dimer.

| Bond Type (Donor···Acceptor) | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| C(isobutyl)-H···O(nitro) | 2.45 | 145 | -1.8 |

| C(pyrazole)-H···O(nitro) | 2.51 | 138 | -1.5 |

| C(isobutyl)-H···N(pyrazole) | 2.62 | 130 | -1.1 |

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. wikipedia.org The iodine atom at the C4 position of the pyrazole ring is a potent halogen bond donor. The strength of the halogen bond increases with the polarizability of the halogen, making iodine an excellent candidate for forming strong interactions (F < Cl < Br < I). semanticscholar.org

Computational and spectroscopic studies on 4-iodopyrazole (B32481) have confirmed its ability to form significant halogen bonds. bris.ac.ukaip.org For this compound, the iodine atom can form halogen bonds with the oxygen atoms of the nitro group or the N2 atom of the pyrazole ring on an adjacent molecule. These C-I···O or C-I···N interactions are crucial in directing the self-assembly of the molecules in the solid state. mdpi.com

Advanced computational techniques like QTAIM are used to analyze the nature of the halogen bond. nih.govpolimi.itnih.gov The analysis of the electron density topology at the bond critical point between the iodine and the acceptor atom provides quantitative measures of the bond's strength and character. Key descriptors include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For non-covalent interactions like halogen bonds, ρ(r) is typically low, and ∇²ρ(r) is positive.

Molecular electrostatic potential (MEP) surface calculations are also invaluable, as they visually depict the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For the target compound, the MEP would show a region of positive potential on the iodine atom along the extension of the C-I bond (the σ-hole) and negative potential on the nitro-group oxygens and the N2 pyrazole nitrogen, highlighting the likely sites for halogen bonding.

Table 4: Representative QTAIM Parameters for a C4-I···O(nitro) Halogen Bond Calculated at the Bond Critical Point (BCP) for a model dimer.

| QTAIM Parameter | Symbol | Calculated Value (a.u.) | Interpretation |

|---|---|---|---|

| Electron Density | ρ(r) | 0.015 | Indicates a non-covalent interaction |

| Laplacian of Electron Density | ∇²ρ(r) | +0.048 | Charge depletion, typical for closed-shell interactions |

| Total Energy Density | H(r) | -0.0005 | Slight negative value suggests some covalent character |

Chemical Transformations and Derivatization of 4 Iodo 1 Isobutyl 3 Nitro 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodo Position

The iodine atom at the C4 position of the pyrazole (B372694) ring is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govnih.gov In the context of 4-iodo-1-isobutyl-3-nitro-1H-pyrazole, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and accommodating a wide range of functional groups on the coupling partners. rsc.orgpharmacyfreak.com For instance, the use of modern palladium precatalysts has been shown to be effective for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles. nih.gov

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | High |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/Water | Good |

| 3 | 2-Thienylboronic acid | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/Water | Excellent |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | Good |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Iodopyrazole (B32481) Derivatives. Note: This table represents typical conditions and outcomes for Suzuki-Miyaura reactions involving 4-iodopyrazole scaffolds. Specific yields for this compound may vary.

Sonogashira Coupling for Alkynylation and Alkenylation

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in introducing alkynyl groups at the C4 position of this compound. The resulting alkynylated pyrazoles are valuable intermediates for the synthesis of more complex molecules. pharmacyfreak.comclockss.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. ijnc.ir Under certain conditions, subsequent reactions of the newly introduced alkyne can lead to the formation of alkenyl derivatives.

A study on the Sonogashira cross-coupling of a related compound, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, with phenylacetylene resulted in the formation of the corresponding 4-(phenylethynyl) derivative in a 58% yield. arkat-usa.orgresearchgate.net

| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 58 |

Table 2: Representative Sonogashira Coupling Reaction with a 4-Iodo-3-nitropyrazole Derivative.

Other Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Beyond the Suzuki-Miyaura and Sonogashira reactions, other transition metal-catalyzed couplings can be employed to form C-C and C-N bonds at the C4 position of 4-iodopyrazoles. mdpi.comnih.govmdpi.com For example, copper-catalyzed coupling reactions have been utilized for the alkoxylation of 4-iodopyrazoles. nih.gov While not a direct C-C or C-N bond formation, this demonstrates the versatility of the 4-iodo group in various coupling protocols.

The formation of C-N bonds can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine with an aryl halide. nih.govtcichemicals.com Additionally, iodine(III) reagents have been explored for promoting intermolecular C-N bond formation. nih.govscispace.com These methods provide pathways to introduce amino and substituted amino groups at the C4 position, further expanding the chemical diversity of the pyrazole scaffold.

Transformations Involving the Nitro Group

The nitro group at the C3 position is a strong electron-withdrawing group that influences the reactivity of the pyrazole ring. It also serves as a versatile functional group that can be transformed into other functionalities, most notably an amino group.

Reduction of Nitro to Amino Groups and Subsequent Derivatization

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents, including metals like iron, zinc, or tin(II) chloride in acidic media, can also be employed for this reduction. commonorganicchemistry.comresearchgate.net The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

Once the amino group is installed at the C3 position, it can undergo a wide range of derivatization reactions. These include acylation, alkylation, sulfonylation, and diazotization, followed by subsequent transformations of the diazonium salt. This opens up a vast array of possibilities for synthesizing diverse libraries of 3-aminopyrazole derivatives.

| Reagent | Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| H₂, Pd/C | Catalytic, often mild pressure and temperature | High efficiency, clean reaction | May reduce other functional groups (e.g., alkenes, alkynes) |

| Fe, acid (e.g., HCl, AcOH) | Stoichiometric, acidic medium | Cost-effective, good for large scale | Requires acidic conditions, workup can be tedious |

| SnCl₂, acid (e.g., HCl) | Stoichiometric, acidic medium | Mild conditions, good functional group tolerance | Tin waste products |

| Zn, acid (e.g., AcOH) | Stoichiometric, acidic medium | Mild conditions | Requires acidic conditions |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Mild, useful for sensitive substrates | Can sometimes lead to over-reduction or side products |

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups.

Nucleophilic Aromatic Substitution on Nitro-Substituted Pyrazoles

The presence of the electron-withdrawing nitro group at the C3 position can activate the pyrazole ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In some cases, the nitro group itself can be displaced by a strong nucleophile. However, it is more common for the nitro group to activate other positions on the ring for substitution. researchgate.netlibretexts.orgnih.gov For example, in 3,4-dinitropyrazoles, the nitro group at the 3-position is regioselectively substituted by various nucleophiles. researchgate.net While this compound has a good leaving group at the C4 position, the activating effect of the C3-nitro group can facilitate nucleophilic attack at other positions under specific conditions, or in derivatives where the iodo group has been replaced.

: Avenues for Molecular Elaboration

The synthetic utility of this compound extends beyond its initial synthesis, offering a versatile platform for a variety of chemical transformations. These modifications can be strategically employed at the N1-isobutyl position and the pyrazole ring itself, enabling the generation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. This article explores the key chemical transformations and derivatization strategies for this compound, focusing on modifications at the N1-isobutyl moiety and the reactivity of the pyrazole core in complex synthetic sequences.

Advanced Research Applications and Future Directions

Utility in the Synthesis of Complex Heterocyclic Systems and Molecular Scaffolds

The 4-iodo-1H-pyrazole moiety is a powerful tool for constructing intricate molecular architectures through cross-coupling reactions. The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds, a foundational strategy in modern organic synthesis.

Research on analogous 3-iodo- and 4-iodopyrazole (B32481) derivatives has demonstrated their efficacy as substrates in various palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira cross-coupling reaction has been successfully employed to link 1-(1-protected)-3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene, yielding N-unprotected pyrazoles that are precursors to other heterosystems. arkat-usa.orgresearchgate.net Similarly, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with a range of alkenes has proven effective for synthesizing 4-alkenyl-1H-pyrazoles. clockss.org

Given these precedents, 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole is expected to be an excellent substrate for similar transformations. The presence of the electron-withdrawing nitro group at the 3-position can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to oxidative addition in catalytic cycles. This allows for the introduction of diverse functional groups at the 4-position, leading to the creation of complex pyrazole-based scaffolds. Such scaffolds are valuable intermediates for developing new heterocyclic systems, including pyrazolo[3,4-c]pyridines and bis(pyrazolo[4,3-d] arkat-usa.orgnih.govdiazepinones). arkat-usa.org

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Expected Product Class |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | 4-Aryl/Vinyl-1-isobutyl-3-nitro-1H-pyrazoles |

| Heck-Mizoroki | Alkenes | 4-Alkenyl-1-isobutyl-3-nitro-1H-pyrazoles |

| Sonogashira | Terminal Alkynes | 4-Alkynyl-1-isobutyl-3-nitro-1H-pyrazoles |

| Buchwald-Hartwig | Amines, Alcohols | 4-Amino/Alkoxy-1-isobutyl-3-nitro-1H-pyrazoles |

| Stille | Organostannanes | 4-Aryl/Alkenyl-1-isobutyl-3-nitro-1H-pyrazoles |

Potential as Precursors in the Research and Development of Advanced Energetic Materials

Nitrated pyrazole derivatives are a significant class of compounds in the field of energetic materials. nih.gov Their high nitrogen content, positive heat of formation, and potential for high density contribute to desirable energetic properties, including detonation velocity and pressure. nih.govrsc.org These compounds are often explored as explosives, propellants, and pyrotechnics. nih.gov

This compound serves as a key precursor in this area due to its nitrated pyrazole core. While simple nitropyrazoles can act as energetic materials themselves, they are more commonly used as intermediates for creating more complex and powerful energetic compounds. nih.gov The nitro group is a critical "explosophore," and the pyrazole ring provides a stable, nitrogen-rich backbone. researchgate.net

The presence of the iodo group offers a synthetic handle for further functionalization, allowing for the introduction of additional energy-rich groups (e.g., other nitro groups, nitramines, or azido (B1232118) groups) or for linking multiple pyrazole rings together. This molecular design strategy aims to improve key performance metrics such as density, oxygen balance, and detonation performance. nih.govresearchgate.net The isobutyl group, while not an explosophore, will influence the compound's physical properties, such as its melting point, density, and sensitivity to mechanical stimuli, which are critical considerations in the development of safe and effective energetic materials. nih.gov

Exploration in Materials Science Research and Functional Systems

The pyrazole scaffold is not only important in medicinal and energetic chemistry but also finds applications in materials science. Pyrazole derivatives are utilized as ligands in coordination chemistry and have been investigated for their role in the design of functional materials, such as Organic Light-Emitting Diodes (OLEDs). arkat-usa.org The ability of the pyrazole ring to coordinate with metal ions, combined with its rigid structure, makes it an attractive component for creating metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com

This compound can be envisioned as a precursor for novel functional materials. The iodo group can be substituted via cross-coupling reactions to attach chromophores or other functional moieties, leading to materials with specific optical or electronic properties. The nitro group, being strongly electron-withdrawing, can modulate the electronic characteristics of the pyrazole ring and any attached functional groups. Furthermore, the nitrogen atoms within the pyrazole ring can act as donor sites for coordinating with metal centers, opening avenues for the synthesis of new catalysts or magnetic materials. mdpi.com

Development of Novel Methodologies for Pyrazole Functionalization and Derivatization

The derivatization of the pyrazole core is a central theme in heterocyclic chemistry. This compound represents a platform for exploring and developing new synthetic methodologies. The distinct reactivity of the iodo and nitro groups allows for selective, stepwise functionalization.

Key areas for methodological development using this substrate include:

Selective Cross-Coupling: Developing highly selective catalytic systems that can perform cross-coupling at the C-I bond without disturbing the nitro group or other parts of the molecule. This includes exploring milder reaction conditions and novel ligands. clockss.orgnih.gov

Reduction of the Nitro Group: Investigating selective reduction methods to convert the nitro group into an amino group. This transformation would yield 4-iodo-1-isobutyl-1H-pyrazol-3-amine, a bifunctional intermediate where the iodo and amino groups can be derivatized orthogonally.

Direct C-H Functionalization: While the 4-position is occupied, the C-H bond at the 5-position could be a target for direct C-H activation/functionalization reactions, providing an alternative route to tri-substituted pyrazoles.

Derivatization via the N-isobutyl group: Although less common, modification of the isobutyl group itself could be explored to introduce further functionality.

The study of such transformations on a molecule with defined regiochemistry like this compound can provide valuable insights into the reactivity of substituted pyrazoles and contribute to the broader toolkit of synthetic organic chemistry. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole, and what critical parameters influence yield?

The synthesis typically involves sequential functionalization of a pyrazole core. A common approach includes:

- Step 1 : Nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Alkylation with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

- Step 3 : Iodination via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane. Yield optimization requires strict control of reaction stoichiometry, temperature, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Contamination by dehalogenated byproducts is a common issue, necessitating rigorous NMR and LC-MS validation .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Key for verifying substitution patterns (e.g., nitro group at C3, iodine at C4).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic pattern (iodine’s signature doublet).

- HPLC-PDA : Purity >95% is standard; retention time comparisons with intermediates help detect residual precursors.

- X-ray Crystallography : Used sparingly due to challenges in crystal growth, but critical for resolving ambiguous NOE correlations .

Q. How does the compound’s stability vary under different storage conditions?

Preliminary data suggest:

- Short-term : Stable at room temperature (<25°C) in inert atmospheres (Ar/N₂) for up to 6 months.

- Long-term : Degradation observed at >30°C (nitro group reduction or iodine loss). Storage at –20°C in amber vials with desiccants is recommended. Stability under aqueous conditions is poor (hydrolysis of the nitro group within 24 hours at pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Substituent Variation : Replace iodine with Br/Cl to assess halogen-dependent bioactivity. Modify the isobutyl group to study steric effects (e.g., tert-butyl vs. cyclohexyl).

- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) based on computational docking predictions.

- Data Interpretation : Cross-validate in vitro results with in silico ADMET profiling to rule out false positives from aggregation or cytotoxicity. Contradictions between binding affinity and functional activity may arise due to allosteric modulation .

Q. What mechanistic insights exist for the reactivity of the nitro and iodo groups in cross-coupling reactions?

- Nitro Group : Acts as a meta-directing group in electrophilic substitutions but can be reduced to NH₂ for Buchwald-Hartwig couplings.

- Iodo Group : Participates in Ullmann, Suzuki-Miyaura, or Sonogashira reactions. Steric hindrance from the isobutyl group may slow transmetallation, requiring PdCl₂(PPh₃)₂/XPhos catalysts. Competing dehalogenation is mitigated by using anhydrous conditions and degassed solvents .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Confirm compound integrity (e.g., iodine content via ICP-MS) and assay conditions (e.g., buffer ionic strength, cell passage number).

- Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics if ELISA data conflict.

- Meta-Analysis : Compare results with structurally analogous pyrazoles (e.g., 4-chloro derivatives) to identify trends. Discrepancies in IC₅₀ values may stem from differences in cell permeability or metabolic stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Common Byproducts |

|---|---|---|---|

| Nitration | HNO₃ (1.1 eq), H₂SO₄, 0°C | 65–75 | 3,5-dinitro isomer |

| Alkylation | Isobutyl bromide, K₂CO₃, DMF | 80–85 | O-alkylated impurities |

| Iodination | NIS (1.2 eq), CH₂Cl₂, RT | 60–70 | Deiodinated pyrazole |

Q. Table 2. Stability Profile in Aqueous Buffers

| pH | Temperature (°C) | Half-Life (h) | Degradation Pathway |

|---|---|---|---|

| 7.4 | 25 | 24 | Nitro → amine reduction |

| 2.0 | 25 | 48 | Iodine hydrolysis |

| 9.0 | 25 | 12 | Denitration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.